molecular formula C18H16N2OS2 B2598642 N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide CAS No. 476307-30-9

N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2598642
CAS No.: 476307-30-9
M. Wt: 340.46
InChI Key: IOPWHJYLSFHLKH-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

This compound is a thiazole-derived organic compound characterized by a 1,3-thiazole core substituted at the 4-position with a phenyl group and a propanamide side chain containing a phenylthio moiety at the β-carbon. The IUPAC name reflects this connectivity: the parent thiazole ring is numbered such that the nitrogen occupies position 1 and the sulfur atom position 3. The substituents are prioritized according to Cahn-Ingold-Prelog rules, yielding the systematic designation This compound.

The molecular formula C₁₈H₁₆N₂OS₂ corresponds to a molecular weight of 340.46 g/mol , as confirmed by high-resolution mass spectrometry. Key structural features include:

Property Value
Molecular Formula C₁₈H₁₆N₂OS₂
Molecular Weight 340.46 g/mol
CAS Registry Number 476307-30-9
SMILES Notation O=C(NC1=NC(C2=CC=CC=C2)=CS1)CCSC3=CC=CC=C3

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have elucidated its planar thiazole ring and the spatial orientation of the phenylthio group, which adopts a conformation perpendicular to the amide plane. The compound’s infrared spectrum exhibits characteristic absorptions at 1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S bond), corroborating the amide and thioether functionalities.

Historical Development in Thiazole-Based Compound Research

Thiazole chemistry originated in 1887 with Hantzsch and Weber’s seminal work on heterocyclic synthesis. Early studies focused on simple thiazoles, but substitutions at the 2- and 4-positions gained prominence in the 20th century due to their pharmacological potential. The integration of amide and thioether groups into thiazole frameworks, as seen in this compound, emerged in the late 1990s alongside advances in cross-coupling reactions.

This compound represents a convergence of two historical trends:

  • Functionalization of thiazoles : The 4-phenyl substitution enhances aromatic stacking interactions, a strategy first explored in antitumor agents like tiazofurin.
  • Hybridization with sulfur-containing moieties : The phenylthio group improves lipid solubility, a feature leveraged in agrochemicals and kinase inhibitors.

Recent synthetic protocols for this compound employ Ullmann-type couplings to introduce the phenylthio group, followed by amide bond formation via carbodiimide-mediated condensation. These methods build upon mid-20th-century techniques for thiazole-amide hybrids.

Position Within Heterocyclic Chemistry Taxonomy

This compound belongs to three overlapping taxonomic categories:

  • Azoles : As a 1,3-thiazole, it shares structural homology with imidazoles and oxazoles but exhibits distinct electronic properties due to sulfur’s polarizability.
  • Bioactive amides : The propanamide chain classifies it among nitrogen-acylated heterocycles, a group with diverse biological targets.
  • Sulfur-enriched pharmacophores : The phenylthio group places it within sulfurated drug candidates, which constitute 15% of FDA-approved small-molecule therapeutics.

The compound’s electronic structure features partial aromaticity in the thiazole ring (resonance energy ≈ 30 kcal/mol) and a conjugated amide system that stabilizes the planar geometry. These attributes enable π-π interactions with biological macromolecules, a trait exploited in protease inhibitor design.

Table 1 compares key heterocyclic systems related to this compound:

Heterocycle Heteroatoms Aromaticity Bioactivity Applications
1,3-Thiazole S, N Moderate Antimicrobial, anticancer
Imidazole N, N High Antifungal, enzyme inhibition
1,2,4-Triazole N, N, N Low Antiviral, plant growth regulators

This compound’s dual sulfur centers and extended conjugation differentiate it from simpler thiazoles, enabling unique redox and binding properties.

Properties

IUPAC Name

3-phenylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c21-17(11-12-22-15-9-5-2-6-10-15)20-18-19-16(13-23-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPWHJYLSFHLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Substitution at the 4-Position: The phenyl group can be introduced at the 4-position of the thiazole ring through a Friedel-Crafts acylation reaction.

    Formation of the Propanamide Chain: The propanamide chain can be synthesized by reacting 3-bromopropanoic acid with an amine to form the corresponding amide.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced by reacting the amide with thiophenol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide chain can be reduced to form the corresponding alcohol.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential anti-tumor, anti-inflammatory, and antimicrobial activities.

    Biological Studies: It is used to study the mechanism of action of thiazole derivatives and their interactions with biological targets.

    Chemical Biology: It is used as a probe to study the structure-activity relationship of thiazole derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets in cells. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of their functions. The phenylthio group can enhance the compound’s binding affinity and selectivity for its targets. The propanamide chain can modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Insights from Comparative Analysis

Role of Substituents on Bioactivity: The phenylthio group in the target compound may enhance lipophilicity and membrane permeability compared to analogs with furan (Compound 31) or nitroimidazole (4NPBTA) substituents . Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 31) improve target binding (e.g., KPNB1 inhibition), while electron-donating groups (e.g., dimethylamino in Compound 8c) correlate with analgesic efficacy .

Methyl or halogen substitutions on the thiazole ring (e.g., Compound 3) enhance cytotoxicity against cancer cells but may reduce selectivity .

Mechanistic Diversity :

  • Compounds with nitroimidazole (4NPBTA) or triazole moieties (e.g., ) are tailored for imaging or CNS applications, whereas phenylthio/propanamide derivatives may target cytosolic proteins or inflammatory pathways .

Biological Activity

N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-phenylthiazole with appropriate thiol and amide coupling agents. The following general steps outline the synthetic pathway:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized via cyclization reactions involving thioketones and appropriate nitrogen sources.
  • Amidation : The thiazole is then reacted with phenylthio derivatives to form the final amide structure.
  • Purification : The compound is purified using recrystallization or chromatography techniques.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • DNA Intercalation : The benzothiazole ring can intercalate into DNA, disrupting replication and transcription processes.
  • Protein Interaction : The phenylthio group may inhibit protein functions by binding to active sites or altering conformational states.
  • Induction of Oxidative Stress : The compound can induce oxidative stress in cells, leading to apoptosis.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus50Moderate
Escherichia coli100Moderate
Candida albicans75Moderate

These findings suggest that the compound has potential as a therapeutic agent against resistant strains of bacteria and fungi, particularly in light of increasing antibiotic resistance.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) demonstrated the following:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis through ROS generation
HeLa20Inhibition of cell cycle progression

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as a lead compound for developing new anticancer therapies.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    A study evaluated the compound against a panel of bacterial strains, revealing that it exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that further development could lead to new treatments for resistant infections .
  • Anticancer Assessment :
    Another investigation focused on the compound's effects on MCF-7 cells, demonstrating that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This suggests potential for development as an anticancer agent targeting breast cancer .
  • Mechanistic Insights :
    Research into the mechanism revealed that the compound acts by disrupting mitochondrial function and inducing oxidative stress, which are critical pathways in cancer cell death .

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide?

The synthesis typically involves sequential amidation and thiazole-ring formation. Key steps include:

  • Reacting 4-phenylthiazol-2-amine with activated 3-(phenylthio)propanoic acid derivatives (e.g., acid chlorides or mixed anhydrides).
  • Using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization in solvents like ethanol, with reaction progress monitored by TLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify proton environments and carbon frameworks, particularly for the thiazole and phenylthio groups .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm1^{-1}, thiazole ring vibrations) .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or cell lines (e.g., cancer, bacterial), with IC50_{50} values calculated .
  • Dose-response studies : Use concentrations ranging from 1 nM to 100 µM, with controls for solvent interference .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., thiazole or phenylthio analogs) to identify activity trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Modify phenyl or thiazole substituents (e.g., electron-withdrawing groups on the phenyl ring enhance target binding) .
  • Bioisosteric replacement : Replace the phenylthio group with sulfonyl or sulfonamide moieties to improve solubility or selectivity .
  • Table 1 : SAR trends from analogous compounds:
Substituent PositionModificationObserved EffectSource
Thiazole C4Methyl addition↑ Cytotoxicity in HeLa cells
Phenylthio S-linkerOxidation to SO2_2↓ Metabolic degradation

Q. What methodologies are used to identify its molecular targets and interaction mechanisms?

  • Surface plasmon resonance (SPR) : Quantify binding affinity to recombinant proteins .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., SHELX-refined models) .
  • Computational docking : Simulate binding poses using software like AutoDock, validated by mutagenesis studies .

Q. How can computational modeling predict its pharmacokinetic and toxicity profiles?

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular dynamics (MD) : Simulate stability in biological membranes or protein binding pockets over 100-ns trajectories .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, incubation time) .
  • Dosage standardization : Re-evaluate dose ranges to account for threshold effects or off-target interactions .
  • Structural validation : Confirm compound purity and stereochemistry via chiral HPLC or X-ray diffraction .

Methodological Notes

  • Synthesis optimization : Use Design of Experiments (DoE) to optimize reaction temperature (typically 60–80°C) and pH (neutral to mildly acidic) .
  • Bioassay validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .

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